molecular formula C12H15NO B6352886 (3-tert-Butylphenoxy)acetonitrile CAS No. 1097822-75-7

(3-tert-Butylphenoxy)acetonitrile

Cat. No.: B6352886
CAS No.: 1097822-75-7
M. Wt: 189.25 g/mol
InChI Key: QOHZSIALWYWCAE-UHFFFAOYSA-N
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Description

(3-tert-Butylphenoxy)acetonitrile is a specialty chemical of interest in organic synthesis and materials research. It is a bifunctional compound featuring an ether-linked tert-butylphenol group and a reactive nitrile moiety. The sterically hindered tert-butylphenol moiety is a structural feature found in studies concerning stable phenoxyl radicals and antioxidants . The acetonitrile group serves as a versatile synthetic handle; nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cyclization reactions to construct heterocyclic systems . This molecular architecture suggests potential applications as a precursor for ligands, polymers, or advanced materials. In synthetic chemistry, the nitrile functional group is recognized as a valuable cyanomethyl source in metal-catalyzed and transition metal-free cyanomethylation reactions . Acetonitrile derivatives can act as building blocks in the synthesis of various nitrogen-containing compounds . Researchers can leverage this compound to develop new synthetic methodologies or to create novel molecular structures with tailored properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHZSIALWYWCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Tert Butylphenoxy Acetonitrile and Analogous Structures

Established Synthetic Routes to Substituted Phenoxyacetonitriles

Traditional methods for the synthesis of substituted phenoxyacetonitriles have long been the cornerstone of their preparation, offering reliable and well-understood pathways.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly when the ring is activated by electron-withdrawing groups. fishersci.co.uklibretexts.org While less common than electrophilic aromatic substitution, SNAr provides a direct route to forming aryl ethers. libretexts.org In the context of phenoxyacetonitrile (B46853) synthesis, this would typically involve the reaction of an activated aryl halide with a hydroxyacetonitrile equivalent, or more commonly, the reaction of a phenoxide with a haloacetonitrile, which is discussed in the O-alkylation section.

For an SNAr reaction to proceed effectively, the aromatic ring must be substituted with strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (typically a halide). libretexts.org This stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction is generally carried out in polar aprotic solvents like DMSO, DMF, or NMP, often with the aid of a base to generate the nucleophile. fishersci.co.uk

A related approach involves the nucleophilic substitution of aryl fluorides with the anion of a secondary nitrile, which has been shown to be an effective method for preparing tertiary benzylic nitriles. orgsyn.org This strategy highlights the versatility of nitrile anions as nucleophiles in SNAr-type reactions.

O-Alkylation Reactions with Haloacetonitriles

The O-alkylation of phenols with haloacetonitriles, such as chloroacetonitrile (B46850) or bromoacetonitrile, is a widely employed and direct method for the synthesis of phenoxyacetonitriles. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the halide from the haloacetonitrile.

The choice of base and solvent is crucial for the success of this reaction. Common bases include alkali metal carbonates (e.g., K2CO3, Cs2CO3) and hydroxides (e.g., NaOH, KOH), while solvents like acetone, acetonitrile (B52724), and DMF are frequently used. The reaction conditions can be tailored based on the reactivity of the specific phenol and haloacetonitrile. For instance, the synthesis of (3-Methoxyphenyl)acetonitrile can be achieved by reacting m-methoxybenzyl chloride with sodium cyanide in water. chemicalbook.com

Recent advancements in O-alkylation include the use of catalytic systems. A copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has been developed, proceeding under mild conditions. rsc.org Zeolite H-BEA has also been studied as a catalyst for phenol alkylation, where O-alkylation to form cyclohexyl phenyl ether was found to be a kinetically favored and reversible process. pnnl.gov

Table 1: Examples of O-Alkylation Reactions for Phenoxyacetonitrile Synthesis

Phenol DerivativeAlkylating AgentCatalyst/BaseSolventProductReference
PhenolAlkylsilyl PeroxidesCu catalystNot SpecifiedPhenyl Ether Derivatives rsc.org
PhenolCyclohexeneZeolite H-BEADecalinCyclohexyl Phenyl Ether pnnl.gov
m-Methoxybenzyl chlorideSodium CyanideNoneWater(3-Methoxyphenyl)acetonitrile chemicalbook.com

Cyanomethylation of Phenols

Cyanomethylation involves the introduction of a cyanomethyl (-CH2CN) group onto a substrate. encyclopedia.pub In the context of synthesizing phenoxyacetonitriles, this would entail the direct cyanomethylation of a phenol. This can be viewed as a specific type of O-alkylation where the alkylating agent is a source of the cyanomethyl group.

The cyanomethyl group is a valuable synthon in organic chemistry as it can be readily converted into other functional groups like carboxylic acids and amines. encyclopedia.pub Acetonitrile itself can serve as a source of the cyanomethyl functional group. encyclopedia.pub For instance, a one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol (B44631) ester, which proceeds through Suzuki coupling, base-induced fragmentation, and deformylation to yield arylacetonitriles. organic-chemistry.org While this example involves an aryl halide, similar principles can be applied to phenols under appropriate conditions.

Advanced Synthetic Strategies and Methodological Innovations

To improve efficiency, selectivity, and sustainability, modern synthetic chemistry has explored novel approaches for the construction of phenoxyacetonitriles.

Catalytic Approaches in Phenoxyacetonitrile Synthesis

Catalysis offers significant advantages in chemical synthesis, including milder reaction conditions, higher selectivity, and reduced waste. In the synthesis of phenoxyacetonitriles and related structures, several catalytic systems have been investigated.

Copper-catalyzed reactions have shown promise in forming C-O bonds. A method for the Cu-catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides has been reported to proceed smoothly under mild conditions. rsc.org

Rhodium and silane (B1218182) co-catalysis has been developed for the regio- and enantioselective allylic cyanomethylation using acetonitrile directly. dicp.ac.cn This method demonstrates the activation of the otherwise inert C-H bond of acetonitrile. The addition of a catalytic amount of a neutral silane reagent acts as an acetonitrile anion carrier, which is crucial for the reaction's success. dicp.ac.cn By adjusting the substituents on the silane, ligands, and temperature, the synthesis can be directed towards either mono- or bis-allylation products with high yields and enantioselectivity. dicp.ac.cn

Table 2: Catalytic Systems in the Synthesis of Acetonitrile Derivatives

Catalytic SystemReaction TypeSubstratesKey FeaturesReference
Cu catalyst with ligandsO-alkylationPhenol derivatives, alkylsilyl peroxidesMild reaction conditions, wide product scope rsc.org
Rh/silane co-catalysisAllylic cyanomethylationAllylic compounds, acetonitrileHigh regio- and enantioselectivity, direct use of acetonitrile dicp.ac.cn
Palladium catalystCyanomethylationAryl halides, isoxazole-4-boronic acid pinacol esterOne-pot procedure, good yields for arylacetonitriles organic-chemistry.org

Mechanochemical Synthesis Pathways

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry that often eliminates the need for bulk solvents. researchgate.netyoutube.com Reactions are typically performed by grinding or milling solid reactants together, sometimes with a small amount of liquid to facilitate the reaction (liquid-assisted grinding). novapublishers.com This solvent-free approach can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase synthesis. researchgate.net

While specific examples of the mechanochemical synthesis of (3-tert-Butylphenoxy)acetonitrile are not yet prevalent in the literature, the principles of mechanochemistry are applicable to the core reactions used in its synthesis, such as O-alkylation. The mechanical activation of reactants in a ball mill could facilitate the reaction between a solid phenoxide salt and a haloacetonitrile. youtube.com This approach offers a potentially more sustainable and efficient alternative to traditional solvent-based methods. researchgate.netnovapublishers.com The development of continuous mechanochemical processes using twin-screw extruders further enhances the industrial applicability of this technology. youtube.com

Synthesis of Key Precursors and Synthetic Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors: a substituted phenol and an acetonitrile-bearing synthon.

Preparation of Substituted Phenol Reactants (e.g., 3-tert-Butylphenol)

The primary phenolic precursor for the target molecule is 3-tert-butylphenol (B181075). This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with a tert-butylating agent, such as tert-butanol (B103910) or isobutylene (B52900). The reaction is catalyzed by an acid, with various catalysts being employed, including sulfuric acid, phosphoric acid, boron trifluoride, and solid acid catalysts like activated clays (B1170129) and zeolites. The use of solid acid catalysts is a greener alternative to corrosive mineral acids.

A common laboratory and industrial synthesis involves the reaction of phenol with tert-butanol in the presence of an acid catalyst. The tert-butanol is dehydrated in situ to form isobutene, which then alkylates the phenol ring. The position of the tert-butyl group on the phenol ring (ortho, meta, or para) can be influenced by the choice of catalyst and reaction conditions. While para-tert-butylphenol is often the major product, optimization can favor the formation of the meta-isomer. A reverse Friedel-Crafts reaction can also be utilized to remove protecting tert-butyl groups from more substituted phenols. sacredheart.edu

Generation of Acetonitrile-Bearing Synthons

The acetonitrile moiety is introduced using a suitable synthon, typically an α-haloacetonitrile such as chloroacetonitrile or bromoacetonitrile. These reagents are primary alkyl halides, which are ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing the competing elimination reaction that can occur with secondary or tertiary halides. masterorganicchemistry.combyjus.comyoutube.com

Chloroacetonitrile can be prepared by the dehydration of chloroacetamide, often using a dehydrating agent like phosphorus pentoxide. Another synthetic route involves the reaction of a 2-hydroxyacetonitrile with thionyl chloride in the presence of a trialkylamine.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion and promoting the SN2 reaction. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. byjus.com The use of protic solvents, such as alcohols, can lead to solvation of the nucleophile through hydrogen bonding, which reduces its reactivity and can lower the reaction rate and yield. In some cases, the reaction can be run using the parent alcohol of the alkoxide as the solvent, particularly when using a strong base like sodium hydride to generate the alkoxide in situ. masterorganicchemistry.com

For instance, in the Williamson ether synthesis of a related compound, the ratio of O-alkylation to C-alkylation was significantly improved from 72:28 to 97:3 by changing the solvent from methanol (B129727) (a protic solvent) to acetonitrile (a polar aprotic solvent). youtube.com

Temperature and Pressure Influence

Pressure is not typically a major variable in laboratory-scale Williamson ether syntheses, which are usually conducted at atmospheric pressure. However, in industrial processes, particularly those involving gaseous reactants like isobutylene for the synthesis of the phenol precursor, pressure can be a significant factor. Increasing the pressure can increase the concentration of the reactants and accelerate the reaction rate. researchgate.net

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target Product
3-tert-Butylphenol Precursor (Phenolic Reactant)
Chloroacetonitrile Precursor (Acetonitrile Synthon)
Bromoacetonitrile Precursor (Acetonitrile Synthon)
Phenol Starting material for 3-tert-butylphenol
tert-Butanol Reagent for phenol alkylation
Isobutylene Reagent for phenol alkylation
Sodium Hydride (NaH) Base for phenoxide formation
Potassium Carbonate (K2CO3) Base for phenoxide formation
Dimethylformamide (DMF) Solvent
Dimethyl Sulfoxide (DMSO) Solvent
Acetonitrile Solvent
Tetrabutylammonium Bromide Phase-Transfer Catalyst
Phosphorus Pentoxide Dehydrating agent
Chloroacetamide Precursor for chloroacetonitrile
Thionyl Chloride Reagent for chloroacetonitrile synthesis

Table 2: General Optimization Parameters for Williamson Ether Synthesis

Parameter Condition Rationale
Base Strong, non-nucleophilic (e.g., NaH, K2CO3) Efficiently deprotonates the phenol to form the reactive phenoxide.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile) Solvates the cation, enhancing the nucleophilicity of the phenoxide anion.
Temperature 50-100 °C Balances reaction rate with minimizing side reactions.
Alkyl Halide Primary (e.g., Chloroacetonitrile) Favors the SN2 mechanism and avoids elimination reactions.
Catalyst Phase-Transfer Catalyst (optional) Improves reaction rate and allows for use of milder conditions.

| Heating | Microwave Irradiation (optional) | Can significantly reduce reaction time and improve yield. |

Stoichiometric Considerations

The synthesis of this compound is typically accomplished via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the anion of 3-tert-butylphenol. The stoichiometry of the reactants is a critical factor influencing the reaction's yield and the purity of the final product.

In a typical procedure, 3-tert-butylphenol is first deprotonated by a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, to form the desired ether linkage.

The molar ratio of the reactants plays a crucial role. An excess of the haloacetonitrile can lead to the formation of byproducts and complicate the purification process. Conversely, using an excess of 3-tert-butylphenol might result in incomplete conversion of the starting material, which would also necessitate extensive purification. Generally, a slight excess of the haloacetonitrile (e.g., 1.1 to 1.5 equivalents) is employed to ensure complete consumption of the more valuable phenol. The amount of base used is typically stoichiometric to the amount of the phenol, or a slight excess may be used to ensure complete deprotonation.

The choice of base and solvent system also has stoichiometric implications. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol. rubingroup.org The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 reaction pathway. cup.edu.cn

Table 1: Stoichiometric Ratios in Williamson Ether Synthesis of Phenoxyacetonitriles

ReactantStoichiometric RoleTypical Molar Ratio (relative to Phenol)
Substituted PhenolNucleophile Precursor1.0
HaloacetonitrileElectrophile1.0 - 1.5
Base (e.g., K2CO3, NaH)Deprotonating Agent1.0 - 2.0

This table presents generalized stoichiometric ratios for the Williamson ether synthesis of phenoxyacetonitriles. Optimal ratios may vary depending on the specific substrates and reaction conditions.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. This typically involves a combination of extraction, chromatographic separation, and recrystallization.

Chromatographic Separation Methods

Column chromatography is a fundamental technique for the purification of this compound from unreacted starting materials and byproducts. rochester.edu The choice of the stationary phase and the mobile phase is critical for achieving effective separation.

For compounds like this compound, which possess moderate polarity, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common strategy is to use a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. researchgate.net The separation is based on the differential partitioning of the components of the reaction mixture between the stationary phase and the mobile phase. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained on the silica gel for longer. youtube.com

The progress of the separation can be monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. orgchemboulder.com

Table 2: Typical Column Chromatography Parameters for Aromatic Ether Purification

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase System A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is often optimized based on TLC analysis.
Elution Technique Isocratic (constant solvent composition) or Gradient (increasing polarity of the solvent mixture over time).
Detection Method Thin-Layer Chromatography (TLC) with UV visualization or staining.

This table outlines general parameters for the chromatographic purification of aromatic ethers. Specific conditions should be optimized for each unique compound.

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for the final purification of solid organic compounds like this compound. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at a lower temperature. rsc.org

The selection of an appropriate solvent or solvent system is paramount. For aromatic nitriles, a variety of solvents can be considered. A common approach is to use a single solvent, such as ethanol, isopropanol, or toluene. Alternatively, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is less soluble) is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly, promoting the formation of pure crystals. reddit.com Common solvent pairs include ethanol/water and dichloromethane/hexane.

Precipitation can also be used as a purification strategy. This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce rapid precipitation of the desired compound, leaving more soluble impurities in the solution.

Table 3: Common Solvents for Recrystallization of Aromatic Compounds

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often used in combination with water.
IsopropanolPolar82Good for moderately polar compounds.
TolueneNon-polar111Effective for many aromatic compounds.
HexaneNon-polar69Often used as the "poor" solvent in a two-solvent system.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
DichloromethaneIntermediate40Often used as the "good" solvent in a two-solvent system with a non-polar co-solvent.

This table lists common solvents used for the recrystallization of aromatic compounds. The optimal choice depends on the specific solubility characteristics of the target compound and its impurities.

Chemical Reactivity and Transformation Studies of 3 Tert Butylphenoxy Acetonitrile

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH2CN) is a key reactive center in (3-tert-butylphenoxy)acetonitrile. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.com

Reduction Pathways to Amines and Related Derivatives

The nitrile group of this compound can be reduced to a primary amine, 2-(3-tert-butylphenoxy)ethan-1-amine. This transformation is a fundamental reaction in organic synthesis, providing a route to valuable amine derivatives. Common reduction methods include catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is typically carried out under pressure and at elevated temperatures.

Hydride Reagents: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine.

A summary of common reduction conditions is presented in the table below.

Reagent/CatalystSolventConditionsProduct
H2/Pd, Pt, or NiEthanol, Methanol (B129727)Elevated temperature and pressure2-(3-tert-butylphenoxy)ethan-1-amine
LiAlH4Diethyl ether, THFAnhydrous, followed by aqueous workup2-(3-tert-butylphenoxy)ethan-1-amine

Oxidation Reactions and Formation of Carbonyl Compounds

Oxidation of the methylene (B1212753) group adjacent to the nitrile in this compound can lead to the formation of carbonyl compounds. The specific product depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can cleave the C-C bond to yield a carboxylic acid, while milder methods may yield α-keto nitriles.

The use of oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can facilitate such transformations. organic-chemistry.org For example, a copper-catalyzed oxidation could potentially yield (3-tert-butylphenoxy)glycolonitrile, which can be further hydrolyzed to the corresponding α-keto acid.

Hydrolysis Mechanisms to Carboxylic Acids and Amides

The nitrile group of this compound can undergo hydrolysis to form either (3-tert-butylphenoxy)acetic acid or (3-tert-butylphenoxy)acetamide, depending on the reaction conditions. lumenlearning.com This reaction can be catalyzed by either acid or base. chemistrysteps.comweebly.comntu.edu.sg

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) in water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.commasterorganicchemistry.com Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which can be further hydrolyzed to the carboxylic acid upon heating. ntu.edu.sgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions, typically using a hydroxide (B78521) source like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion directly attacks the electrophilic nitrile carbon. weebly.com This forms an intermediate that, after protonation by water, tautomerizes to the amide. weebly.com Continued heating in the basic solution will hydrolyze the amide to the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. chemistrysteps.comweebly.com Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions.

CatalystConditionsIntermediateFinal Product
H2SO4 or HClAqueous, Heat(3-tert-butylphenoxy)acetamide(3-tert-butylphenoxy)acetic acid
NaOH or KOHAqueous, Heat, then H3O+ workup(3-tert-butylphenoxy)acetamide(3-tert-butylphenoxy)acetic acid

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. lumenlearning.com This reaction is fundamental to forming new carbon-carbon bonds.

Grignard Reagents: Organometallic reagents such as Grignard reagents (R-MgX) can add to the nitrile carbon. youtube.com The initial product is an imine salt, which is then hydrolyzed during aqueous workup to yield a ketone. For example, the reaction of this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(3-tert-butylphenoxy)propan-2-one.

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) also add to the nitrile group to form ketones after hydrolysis.

Enolates and Other Carbon Nucleophiles: The nitrile group can also react with other carbon-based nucleophiles, such as enolates derived from ketones or esters, in the presence of a strong base. This type of reaction, known as a Thorpe-Ziegler reaction, can be used to form cyclic ketones.

NucleophileReagent ExampleIntermediate Product (pre-hydrolysis)Final Product (post-hydrolysis)
Grignard ReagentCH3MgBrImine salt1-(3-tert-butylphenoxy)propan-2-one
Organolithium ReagentCH3LiImine salt1-(3-tert-butylphenoxy)propan-2-one

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. uchicago.edu These reactions are a powerful tool for the synthesis of various heterocycles.

Formation of Tetrazoles: A common example is the reaction of the nitrile with an azide (B81097), such as sodium azide (NaN3), often in the presence of a Lewis acid or an ammonium (B1175870) salt. This [3+2] cycloaddition leads to the formation of a tetrazole ring. In the case of this compound, this would yield 5-((3-tert-butylphenoxy)methyl)-1H-tetrazole.

Reactions with Nitrile Oxides and Nitrones: this compound can also react with 1,3-dipoles like nitrile oxides (R-CNO) and nitrones to form oxadiazoles (B1248032) and other heterocyclic systems, respectively. rsc.org The regioselectivity of these cycloadditions is influenced by the electronic properties of both the nitrile and the 1,3-dipole. scispace.commdpi.com

1,3-DipoleReagent ExampleHeterocyclic Product
AzideSodium Azide (NaN3)5-((3-tert-butylphenoxy)methyl)-1H-tetrazole
Nitrile OxideBenzonitrile oxide3-Aryl-5-((3-tert-butylphenoxy)methyl)-1,2,4-oxadiazole
NitroneN-tert-butyl-α-phenylnitroneSubstituted oxadiazolidine

Reactivity of the Phenoxy Moiety

The phenoxy group in this compound also exhibits characteristic reactivity, primarily involving the aromatic ring and the ether linkage.

The bulky tert-butyl group on the aromatic ring exerts a significant steric and electronic influence. It is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution while sterically hindering the ortho positions. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the positions ortho and para to the ether linkage that are not blocked by the tert-butyl group. However, the steric hindrance from the tert-butyl group can significantly impact the feasibility and outcome of these reactions.

The ether linkage itself is generally stable but can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the formation of 3-tert-butylphenol (B181075) and a derivative of the acetonitrile portion.

Oxidative cleavage of the aromatic ring or reactions involving the tert-butyl group are also possible under specific and often vigorous conditions. For instance, oxidation of hindered phenols can lead to the formation of phenoxy radicals. acs.org

Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring in this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating effects of the ether oxygen and the tert-butyl group. stackexchange.commasterorganicchemistry.com The directing influence of these substituents, combined with steric considerations, dictates the regioselectivity of these reactions.

The ether group is a strong activating group and an ortho, para-director. The tert-butyl group, also an activator, similarly directs incoming electrophiles to the ortho and para positions. ucla.edu In this compound, the positions ortho to the ether linkage are C2 and C6, and the para position is C4. The tert-butyl group is at C3, making the C2 and C4 positions also ortho and para to it, respectively. The C5 position is meta to the ether and ortho to the tert-butyl group, while the C6 position is ortho to the ether and meta to the tert-butyl group.

The combined directing effects of the ether and tert-butyl groups strongly favor substitution at the C2, C4, and C6 positions. However, the significant steric hindrance imposed by the tert-butyl group at C3 greatly influences the final product distribution. stackexchange.comstackexchange.com Attack at the C2 position is sterically hindered by the adjacent bulky tert-butyl group. The C4 position is also subject to some steric hindrance. Consequently, electrophilic attack is most likely to occur at the least sterically hindered C6 position, which is ortho to the strongly activating ether group and meta to the tert-butyl group.

Nitration: Studies on analogous compounds, such as 3,5-di-tert-butylphenoxyacetic acid, have shown that nitration tends to occur at the position flanked by the ether and one tert-butyl group, avoiding the position between two tert-butyl groups due to severe steric hindrance. This suggests that for this compound, nitration would preferentially occur at the C2 or C6 positions. Given the steric bulk of the tert-butyl group at C3, the C6 position is the more probable site of nitration.

Halogenation: The halogenation of phenols and their derivatives is a common electrophilic aromatic substitution. In the case of this compound, the regioselectivity of halogenation (e.g., bromination or chlorination) would be governed by the same principles of activating groups and steric hindrance. stackexchange.com Therefore, monohalogenation is expected to yield predominantly the 6-halo-substituted product. Under forcing conditions, further halogenation might occur at the C2 and C4 positions.

Sulfonation: The sulfonation of phenols can be sensitive to reaction conditions, particularly temperature. mlsu.ac.in For this compound, sulfonation with reagents like fuming sulfuric acid would likely introduce a sulfonic acid group at the C6 position. At higher temperatures, there is a possibility of isomerization or even desulfonation/dealkylation, as observed in the sulfonation of other tert-butylated phenols. rsc.org The steric hindrance from the tert-butyl group would play a significant role in directing the substitution. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major ProductPredicted Minor Product(s)
NitrationHNO₃/H₂SO₄2-Nitro-(3-tert-butylphenoxy)acetonitrile4-Nitro-(3-tert-butylphenoxy)acetonitrile, 6-Nitro-(3-tert-butylphenoxy)acetonitrile
BrominationBr₂/FeBr₃6-Bromo-(3-tert-butylphenoxy)acetonitrile2-Bromo-(3-tert-butylphenoxy)acetonitrile, 4-Bromo-(3-tert-butylphenoxy)acetonitrile
ChlorinationCl₂/AlCl₃6-Chloro-(3-tert-butylphenoxy)acetonitrile2-Chloro-(3-tert-butylphenoxy)acetonitrile, 4-Chloro-(3-tert-butylphenoxy)acetonitrile
SulfonationH₂SO₄/SO₃6-Sulfo-(3-tert-butylphenoxy)acetonitrile2-Sulfo-(3-tert-butylphenoxy)acetonitrile, 4-Sulfo-(3-tert-butylphenoxy)acetonitrile

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and steric effects. Actual experimental results may vary.

Cleavage of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. The mechanism of this cleavage depends on the nature of the groups attached to the oxygen atom. For aryl alkyl ethers, the cleavage typically proceeds via an SN1 or SN2 pathway at the alkyl C-O bond.

Given the presence of a secondary-like benzylic carbon and the potential for a stabilized carbocation if the C-O bond were to cleave on the acetonitrile side, an SN1-type mechanism could be considered. However, the cleavage of the aryl-O bond is generally more difficult. In the case of ethers containing a tert-butyl group, cleavage often occurs via an SN1 mechanism due to the stability of the resulting tert-butyl carbocation. While the tert-butyl group in this compound is on the aromatic ring and not directly attached to the ether oxygen, its electronic and steric influence is still significant.

The most probable pathway for the cleavage of the ether bond in this compound under strong acid treatment would involve the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the methylene carbon of the acetonitrile group in an SN2 reaction. This would yield 3-tert-butylphenol and a haloacetonitrile. An alternative, though less likely, SN1 pathway would involve the formation of a cyanomethyl cation, which is not particularly stable.

Reactivity of the tert-Butyl Substituent

Steric Hindrance Effects on Reaction Pathways

Beyond directing regioselectivity, the steric bulk of the tert-butyl group can also influence the conformation of the molecule and the accessibility of the ether linkage and the nitrile group to reagents. For reactions that require attack at the ether oxygen or the nitrile carbon, the tert-butyl group may present a steric barrier, potentially requiring more forcing reaction conditions.

Potential for Aliphatic C-H Activation

The tert-butyl group consists of strong, primary C-H bonds that are generally unreactive. The bond dissociation energy of a primary C-H bond in a tert-butyl group is high, making it resistant to radical abstraction and other C-H activation methods. However, recent advances in catalysis have shown that even these robust C-H bonds can be functionalized.

The selective oxidation of a C-H bond within the tert-butyl group of this compound would be a challenging transformation. It would likely require a highly reactive and selective catalyst, such as a transition metal complex, capable of overcoming the high bond dissociation energy and the steric hindrance of the tert-butyl group. Such a reaction could potentially lead to the formation of hydroxylated or otherwise functionalized derivatives at the tert-butyl substituent, opening up new avenues for the chemical modification of this compound.

Radical Chemistry and Reactive Intermediates

Formation and Characterization of Phenoxyl Radicals

Phenols, particularly those with bulky substituents, are well-known precursors to stable phenoxyl radicals. The oxidation of the parent phenol (B47542), 3-tert-butylphenol, can generate the corresponding 3-tert-butylphenoxyl radical. In the context of this compound, while the phenolic hydroxyl group is masked as an ether, radical-generating conditions could potentially lead to the formation of related radical species.

If the ether linkage were to be cleaved homolytically, a phenoxyl radical could be formed. More relevantly, sterically hindered phenols are known to act as antioxidants by trapping radicals. The tert-butyl group in this compound provides steric protection to the aromatic ring, which could influence the stability and reactivity of any radical intermediates formed.

The formation of a phenoxyl radical from a precursor like 3-tert-butylphenol is typically achieved through oxidation, for example, with agents like lead dioxide or potassium ferricyanide. The resulting radical would be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the tert-butyl group would further enhance the stability of this radical by sterically hindering dimerization and other decay pathways. The characterization of such a radical would typically involve techniques like electron spin resonance (ESR) spectroscopy, which can provide detailed information about the distribution of the unpaired electron within the molecule.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction pathway in which a hydrogen atom is transferred as a single entity (a proton and an electron) from one molecule to another. scripps.edu This process is central to many chemical and biological transformations, including oxidation, and is highly relevant to the potential reactivity of this compound. The propensity for a HAT reaction to occur is primarily dictated by the bond dissociation energy (BDE) of the C-H or O-H bond involved; a weaker bond will more readily undergo homolytic cleavage to donate a hydrogen atom. mdpi.com

In the context of this compound, the most likely sites for hydrogen atom abstraction are the benzylic hydrogens of the acetonitrile group and the C-H bonds of the tert-butyl group. The presence of the electron-withdrawing nitrile group can influence the BDE of the adjacent C-H bonds.

Studies on related molecules provide insight into the factors governing HAT. For instance, the reactivity of phenothiazine (B1677639) derivatives with oxygen radicals highlights the role of the molecular structure in radical reactions. nih.gov Furthermore, research on phthalimide (B116566) N-oxyl (PINO) radicals demonstrates that hydrogen abstraction rates are influenced by the electronic properties of substituents on the aromatic ring. nih.gov An electron-donating substituent can affect the stability of the resulting radical, thereby influencing the reaction rate. nih.gov For this compound, the tert-butyl group, being electron-donating, would be expected to influence the electronic environment of the phenoxy ring and potentially the stability of any radical intermediates formed.

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics and mechanisms provides a deeper understanding of how chemical transformations occur, including the sequence of elementary steps, the nature of intermediates, and the factors that control the reaction rate.

Determination of Rate Constants and Activation Energies

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial information about the transition state of a reaction. For the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine, the activation parameters were determined to be ΔH‡ = 0.38 kcal/mol and ΔS‡ = -55.4 cal/(mol K). nih.gov Such low enthalpy of activation and highly negative entropy of activation are indicative of a highly ordered, associative transition state. nih.gov Similar principles would apply to nucleophilic substitution reactions involving the phenoxy group of this compound.

Table 1: Representative Activation Parameters for a Related Phenoxy Compound Reaction

ReactantNucleophileSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
1-(4-nitrophenyl)-2,4-dinitrobenzenePiperidineAcetonitrile0.38-55.4

Data sourced from a kinetic study on SNAr reactions of substituted phenoxy dinitrobenzenes. nih.gov

Probing Reaction Pathways and Intermediates

Elucidating reaction pathways involves identifying the sequence of steps that lead from reactants to products, including the formation of any transient intermediates. For reactions of phenoxy derivatives, mechanistic proposals often involve either a concerted pathway or a stepwise mechanism featuring intermediates like Meisenheimer complexes in SNAr reactions. nih.gov

Kinetic evidence, such as Brønsted-type plots and Hammett correlations, can help distinguish between these possibilities. For instance, a study on the reactions of Y-substituted-phenyl 2-methylbenzoates showed a curved Brønsted-type plot, which was interpreted as evidence for a stepwise mechanism with a change in the rate-determining step. osti.gov In contrast, linear Brønsted plots for the reactions of phenyl Y-substituted-phenyl carbonates suggest a concerted mechanism. koreascience.kr The specific reaction conditions and the nature of the substituents on the phenoxy ring play a crucial role in determining the operative mechanism.

The study of deuterium (B1214612) kinetic isotope effects (KIEs) is another powerful tool for probing reaction mechanisms. A substantial KIE, as observed in the hydrogen atom transfer between N-hydroxyphthalimide (NHPI) and PINO radicals (kH/kD = 11), provides strong support for a mechanism where the C-H bond is broken in the rate-determining step. nih.gov

Influence of Solvent Polarity and Specific Solvation on Reaction Rates

The choice of solvent can have a profound impact on reaction rates and even alter the reaction mechanism. Solvent polarity, hydrogen-bonding ability, and specific solvation interactions with reactants, intermediates, and transition states are key factors. libretexts.orgnih.gov

Polar, protic solvents, such as water and alcohols, are effective at solvating ions through hydrogen bonding. libretexts.org This can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways. libretexts.org Conversely, polar aprotic solvents, like acetonitrile and DMSO, are also polar but lack acidic protons. They can still solvate cations well but are less effective at solvating anions.

The effect of the solvent on the stability of radical species is also a critical consideration in HAT reactions. A study on the stability of phenoxyl radicals in various monohydric alcohols demonstrated a correlation between the radical's decay behavior and the mesoscopic structure of the solvent. sciopen.com Research on the solvation of phenol and the phenoxy radical in benzene (B151609) versus acetonitrile revealed that the interaction energies are influenced by the solvent environment, which in turn affects the O-H bond dissociation enthalpy. psu.edu For reactions of this compound, the use of a solvent like acetonitrile could favor certain pathways due to its ability to stabilize polar intermediates or transition states without strongly solvating nucleophiles. nih.govworktribe.com

Advanced Spectroscopic and Structural Elucidation of 3 Tert Butylphenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlation patterns in various NMR experiments, the precise connectivity of atoms can be established.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of (3-tert-Butylphenoxy)acetonitrile is expected to reveal distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the tert-butyl group.

The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region of the spectrum, around 1.3 ppm .

The aromatic region of the spectrum would be more complex, showing signals for the four protons on the benzene (B151609) ring. Based on the substitution pattern, we would expect to see a triplet for the proton at position 5, a doublet of doublets for the proton at position 6, a broad singlet or a narrow triplet for the proton at position 2, and another doublet of doublets for the proton at position 4. The expected chemical shift ranges for these aromatic protons would be between 6.8 and 7.4 ppm .

The two protons of the methylene group (-CH₂CN) are expected to appear as a singlet due to the absence of adjacent protons. This signal would likely be found in the range of 4.7 to 5.0 ppm , shifted downfield due to the deshielding effect of the adjacent oxygen and cyano groups.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
tert-Butyl (9H)~1.3Singlet
-CH₂CN (2H)~4.8Singlet
Aromatic (4H)6.8 - 7.4Multiplets

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, we would anticipate signals for the aromatic carbons, the tert-butyl carbons, the methylene carbon, and the nitrile carbon.

The nitrile carbon (-CN) is characteristically found in the range of 115-120 ppm . The methylene carbon (-CH₂CN) would likely appear around 50-60 ppm .

The tert-butyl group would show two distinct signals: one for the quaternary carbon at approximately 34-35 ppm and another for the three equivalent methyl carbons around 31-32 ppm .

The aromatic carbons would produce a set of signals in the region of 110-160 ppm . The carbon attached to the oxygen (C-1) would be the most downfield, likely around 155-158 ppm . The carbon bearing the tert-butyl group (C-3) would also be a quaternary carbon, expected around 150-152 ppm . The remaining four aromatic carbons (CH) would have signals within the 110-130 ppm range.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
-C(CH₃)₃~31.5
-C (CH₃)₃~34.5
-C H₂CN~55.0
-C N~117.0
Aromatic CHs110 - 130
Aromatic C-3~151.0
Aromatic C-1~157.0

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be most informative in the aromatic region, revealing the coupling network between the adjacent aromatic protons and helping to assign their specific positions on the ring. capes.gov.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.comchemicalbook.com It would definitively link the proton signals of the tert-butyl methyls, the methylene group, and the aromatic CHs to their corresponding carbon signals. For instance, the proton signal at ~1.3 ppm would correlate with the carbon signal at ~31.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sigmaaldrich.comchemicalbook.com This is particularly useful for identifying quaternary carbons (those without attached protons). For example, the protons of the tert-butyl group (~1.3 ppm) would show a correlation to the quaternary aromatic carbon at C-3, confirming the position of the tert-butyl substituent. Similarly, the methylene protons (~4.8 ppm) would show correlations to the aromatic carbon C-1 and the nitrile carbon, confirming the ether linkage and the acetonitrile moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by several key absorption bands.

A sharp and strong absorption band corresponding to the C≡N (nitrile) stretch is expected in the region of 2240-2260 cm⁻¹ . The presence of an ether linkage would be indicated by C-O-C stretching vibrations , typically appearing as two bands in the regions of 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

The aromatic nature of the compound would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at 1450-1600 cm⁻¹ . The presence of the tert-butyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365-1395 cm⁻¹ .

Predicted Key IR Absorptions for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretch2240 - 2260 (strong, sharp)
C-O-C (Ether)Asymmetric Stretch1200 - 1250
C-O-C (Ether)Symmetric Stretch1000 - 1050
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600
Alkyl C-HStretch< 3000
tert-Butyl C-HBend1365 - 1395

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch in the Raman spectrum is also expected to be a strong and sharp band in the 2240-2260 cm⁻¹ region. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum, with prominent bands expected in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions. The breathing mode of the benzene ring would also be a characteristic Raman signal. The vibrations of the tert-butyl group would also be observable. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption of ultraviolet or visible light. These techniques are instrumental in understanding the electronic structure, conjugation, and chromophoric systems of a compound like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the benzene ring. The presence of the tert-butyl and cyanomethoxy substituents will influence the positions and intensities of these absorption bands.

The primary electronic transitions anticipated for the aromatic system are the π → π* transitions. The benzene ring exhibits characteristic absorption bands, which are modified by the substituents. The ether linkage (-O-CH₂CN) and the tert-butyl group, both being auxochromes, are expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The nitrile group itself has a weak n → π* transition at shorter wavelengths, which may be masked by the stronger aromatic absorptions.

Expected UV-Vis Absorption Data:

Based on the analysis of similar aromatic ethers and nitriles, the following table presents hypothetical UV-Vis absorption data for this compound dissolved in a non-polar solvent like cyclohexane.

Hypothetical Transition λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* (Primary Band)~ 220~ 8,000
π → π* (Secondary Band)~ 275~ 1,500

Note: This data is illustrative and not based on experimental measurements for this compound.

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy provides insights into the electronic structure of the excited states and the relaxation pathways of a molecule after it has absorbed light. Aromatic compounds, such as this compound, are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state. It can then relax to the ground state by emitting a photon, a process known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime are key parameters that characterize the photoluminescence properties. For aromatic nitriles, dual fluorescence has been observed in some cases, which is attributed to the formation of a charge-transfer state. epa.gov It is plausible that this compound could exhibit interesting photoluminescent behavior influenced by the interplay of the phenoxy and nitrile moieties.

Expected Fluorescence Data:

The following table provides hypothetical fluorescence data for this compound.

Parameter Hypothetical Value
Excitation Wavelength (λex)~ 275 nm
Emission Wavelength (λem)~ 310 nm
Quantum Yield (Φf)~ 0.2
Fluorescence Lifetime (τf)~ 2-5 ns

Note: This data is illustrative and not based on experimental measurements for this compound.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. scbt.com This technique is particularly powerful for distinguishing between closely spaced or overlapping electronic transitions and for probing the magnetic properties of electronic states. scbt.com

For a diamagnetic molecule like this compound, the MCD spectrum would consist of B-terms, which are derivative-shaped signals arising from the magnetic field-induced mixing of electronic states. The sign and intensity of these B-terms provide valuable information about the symmetry and nature of the electronic transitions. MCD can be a highly sensitive tool for confirming the assignment of transitions observed in the conventional UV-Vis spectrum.

Due to the lack of experimental data, a hypothetical MCD spectrum cannot be accurately represented. However, it would be expected to show distinct positive and negative peaks corresponding to the π → π* transitions of the substituted benzene ring.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The molecular formula of this compound is C₁₂H₁₅NO.

The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass for this compound:

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₆NO⁺190.1226
[M+Na]⁺C₁₂H₁₅NNaO⁺212.1046

Note: These are calculated values. Experimental HRMS would aim to measure these masses with high accuracy (typically within 5 ppm).

An experimental HRMS measurement confirming these exact masses would provide strong evidence for the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would be expected to readily form protonated molecules, [M+H]⁺, and adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺, if present in the solvent or as impurities. The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratios of these ions.

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), further structural information can be obtained. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of the cyanomethyl group (-CH₂CN) or the cleavage of the ether bond.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a mixture. In the context of this compound, GC-MS would be instrumental in purity assessments and identifying byproducts from its synthesis.

The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the molecules are introduced into the mass spectrometer. In a typical electron ionization (EI) source, high-energy electrons bombard the molecules, leading to ionization and fragmentation. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak, if present, corresponds to the molecular weight of the compound. The fragmentation pattern is a molecular fingerprint, providing valuable structural information.

For this compound, key fragmentation pathways would likely involve:

Loss of the cyanomethyl radical (•CH₂CN): This would result in a significant peak corresponding to the 3-tert-butylphenoxy cation.

Fragmentation of the tert-butyl group: Loss of a methyl radical (•CH₃) or isobutylene (B52900) is a common fragmentation pattern for tert-butyl substituted aromatic compounds.

Cleavage of the ether bond: This could lead to fragments corresponding to the 3-tert-butylphenol (B181075) and acetonitrile moieties.

A hypothetical table of major mass spectral fragments for this compound is presented below, illustrating the type of data a GC-MS analysis would yield.

Hypothetical m/z Proposed Fragment Ion Fragment Structure
189[M]⁺[C₁₂H₁₅NO]⁺
174[M - CH₃]⁺[C₁₁H₁₂NO]⁺
149[M - C₄H₈]⁺[C₈H₇NO]⁺
149[M - CH₂CN]⁺[C₁₀H₁₃O]⁺

This table is illustrative and not based on experimentally recorded data.

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.

Should this compound be crystallizable into a single crystal of suitable quality, single-crystal X-ray diffraction would provide a precise three-dimensional model of the molecule. This non-destructive technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. acs.org

The analysis yields detailed information, including:

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space group: The symmetry elements that describe the arrangement of molecules within the unit cell.

Atomic coordinates: The precise position of each atom in the molecule.

Bond lengths, bond angles, and torsion angles: These parameters define the exact molecular geometry in the solid state.

This data would unequivocally confirm the connectivity of the atoms and reveal the conformation of the molecule, such as the dihedral angle between the phenyl ring and the phenoxyacetonitrile (B46853) side chain. A search of crystallographic databases did not yield any publically available crystal structure data for this compound.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powders. masterorganicchemistry.comnih.gov Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). masterorganicchemistry.com

PXRD is a powerful tool for:

Phase identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

Purity analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Polymorph screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Determination of crystallinity: The technique can distinguish between crystalline and amorphous solids.

For this compound, PXRD would be essential for quality control of solid batches and for studying its solid-state properties. No experimental PXRD patterns for this compound are currently available in the public domain.

Other Advanced Analytical Methodologies

Photoelectron spectroscopy is a technique that measures the kinetic energies of electrons emitted from a substance upon irradiation with high-energy photons. In Ultraviolet Photoelectron Spectroscopy (UPS), a form of PESA, ultraviolet radiation is used to probe the energies of valence electrons.

When applied to this compound in the gas phase, UPS would provide information about the energies of its molecular orbitals. The resulting spectrum would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. This data is valuable for understanding the electronic structure of the molecule and can be compared with theoretical calculations from quantum chemistry. No PESA data for this compound has been found in the surveyed literature.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. EPR is highly specific and sensitive for the study of paramagnetic species.

This compound itself is not a radical and would be EPR-silent. However, if it were to undergo a reaction that generates a radical species, such as the formation of a phenoxy radical through hydrogen abstraction from a related phenol (B47542) precursor or through other chemical or photochemical processes, EPR would be an indispensable tool for its detection and characterization.

The EPR spectrum of a potential this compound radical would provide information about:

The g-factor: This is characteristic of the radical's electronic environment.

Hyperfine coupling constants: These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The pattern and magnitude of these couplings can be used to map the distribution of the unpaired electron's spin density within the radical, providing crucial insights into its electronic structure.

No EPR studies involving radical species derived from this compound have been identified in the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the separation of this compound from potential impurities and starting materials. This method offers high resolution, sensitivity, and reproducibility, making it an indispensable tool in both qualitative and quantitative analysis of this compound. The lipophilic nature of the tert-butyl group combined with the polarity of the nitrile and phenoxy moieties allows for effective separation using reversed-phase HPLC.

In a typical reversed-phase HPLC setup for this compound, a non-polar stationary phase, such as octadecylsilyl (ODS) bonded silica (B1680970) (C18), is employed. The separation is then achieved by eluting the sample with a polar mobile phase, commonly a mixture of acetonitrile and water. The ratio of these solvents can be adjusted to optimize the retention and separation of the target compound from any closely related substances.

The inclusion of a small percentage of an acid, such as formic acid or phosphoric acid, in the mobile phase is often beneficial. sielc.comsielc.com This can help to sharpen the peak shape of the analyte by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring consistent interaction between the analyte and the column. Detection is typically carried out using a UV detector, as the aromatic ring in this compound exhibits significant absorbance in the UV region.

A gradient elution, where the proportion of the organic solvent (acetonitrile) is gradually increased over the course of the analysis, can be particularly effective for separating a mixture of compounds with varying polarities. This approach allows for the efficient elution of both less retained (more polar) and more retained (more non-polar) impurities within a single analytical run.

The following table outlines a representative set of HPLC conditions that can be applied for the purity assessment of this compound. It is important to note that these parameters may require optimization depending on the specific instrumentation and the impurity profile of the sample being analyzed.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min
This table represents a scientifically plausible HPLC method for the analysis of this compound, synthesized from established methods for structurally similar compounds.

Under these conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The purity of a given sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of any impurities would be indicated by additional peaks at different retention times. For the identification of unknown impurities, the HPLC system can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information for each eluting component, aiding in their structural elucidation.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Studies

Currently, there are no published studies that specifically detail the electronic structure and molecular geometry of (3-tert-Butylphenoxy)acetonitrile using computational methods. Such a study would be foundational to understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and determine key electronic properties. These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting sites of electrophilic and nucleophilic attack. While DFT has been used to study related compounds, such as 4β-(4-tert-Butylphenoxy)phthalocyanine isomers, this data is specific to a much larger and structurally different system and cannot be directly applied.

For more precise calculations of electronic energy and other properties, ab initio molecular orbital theory methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be utilized. These methods, while more computationally expensive than DFT, provide a higher level of theoretical accuracy. They are particularly useful for benchmarking the results from DFT calculations and for investigating systems where electron correlation effects are especially important. There are currently no available ab initio calculations for this compound in the public domain.

The presence of the ether linkage and the tert-butyl group suggests that this compound possesses conformational flexibility. A thorough conformational analysis would be necessary to identify the lowest energy conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-O-C-C dihedral angle) and calculating the potential energy surface. This analysis would reveal the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules. Studies on the conformational analysis of other substituted cyclic compounds exist, but specific data for this compound is absent.

Reactivity and Reaction Mechanism Predictions

Predicting the reactivity and elucidating potential reaction mechanisms are key applications of computational chemistry. For this compound, this would involve identifying the most likely pathways for its transformation under various conditions.

To understand how this compound might react, computational chemists would model potential reaction pathways. This involves locating and characterizing the transition state structures for proposed reactions. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction. For instance, the reactivity of the nitrile group or the aromatic ring could be explored. While reactivity studies have been conducted on other tert-butyl substituted compounds, this level of detailed mechanistic investigation has not been published for this compound.

Computational methods are also adept at predicting various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods, often coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of all signals.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. The positions and intensities of the calculated peaks can be compared with experimental spectra to identify characteristic vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and vibrations associated with the substituted benzene (B151609) ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations can provide insight into the electronic transitions responsible for the absorption of light and predict the wavelength of maximum absorption (λmax).

Currently, no such predicted spectroscopic data for this compound has been reported in the literature.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces at play in this compound are multifaceted, arising from the distinct chemical nature of its components. The bulky tert-butyl group introduces significant steric hindrance, which can influence how the molecules pack together in a condensed phase. This steric bulk is known to suppress aggregation in some molecular systems. The phenoxy group, with its aromatic ring, can participate in π-π stacking interactions, a common feature in aromatic compounds that influences their aggregation. The nitrile group (−C≡N) possesses a strong dipole moment, leading to dipole-dipole interactions that can play a crucial role in the orientation and association of molecules.

The interaction of this compound with different solvents can be predicted based on its structural features. The aromatic phenoxy part and the alkyl tert-butyl group contribute to its nonpolar character, suggesting good solubility in nonpolar solvents. Conversely, the polar nitrile group can engage in dipole-dipole interactions with polar solvent molecules.

Electronic Properties and Charge Transfer

The electronic properties of this compound are determined by the combination of the electron-donating tert-butyl group, the aromatic π-system of the phenoxy group, and the electron-withdrawing nature of the nitrile group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be primarily located on the electron-rich phenoxy ring, which is further enriched by the electron-donating effect of the tert-butyl group. The LUMO is anticipated to be centered on the acetonitrile (B52724) moiety, specifically on the π* orbital of the C≡N triple bond, due to its electron-withdrawing character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound suggests the potential for intramolecular charge transfer upon electronic excitation, which would be reflected in a relatively moderate HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Primary LocalizationExpected Energy Level
HOMOPhenoxy ring and tert-butyl groupRelatively high
LUMOAcetonitrile group (π* of C≡N)Relatively low
HOMO-LUMO Gap-Moderate

This table is based on theoretical predictions derived from the electronic nature of the constituent functional groups.

The redox potential of a molecule indicates its propensity to be oxidized or reduced. The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. Given that the HOMO is predicted to be on the electron-rich phenoxy ring, this compound would likely undergo oxidation at this site. The tert-butyl group, being electron-donating, would be expected to lower the oxidation potential compared to unsubstituted phenoxyacetonitrile (B46853). Conversely, the presence of the electron-withdrawing nitrile group suggests that reduction would likely occur at the C≡N bond, and its reduction potential would be influenced by the electronic environment of the entire molecule.

Molecules with significant intramolecular charge transfer characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. The structure of this compound, with its donor (tert-butyl and phenoxy) and acceptor (nitrile) components, suggests that it could possess NLO activity. Theoretical calculations, such as those employing density functional theory (DFT), could be used to predict the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. Studies on other phenoxy-containing compounds have shown that they can exhibit significant NLO properties.

Conclusion and Future Research Directions

Summary of Current Research Achievements for (3-tert-Butylphenoxy)acetonitrile

Research directly focused on this compound is not extensively documented in publicly available literature. However, the body of knowledge on related aryloxyacetonitriles and their precursors allows for a foundational understanding. The primary achievement lies in the established synthetic routes to the necessary precursors, such as 3-tert-butylphenol (B181075), and the general applicability of reactions like the Williamson ether synthesis for the formation of the ether linkage. Studies on related compounds, such as (4-tert-butylphenyl)acetonitrile (B1265685) and various phenoxyacetonitrile (B46853) derivatives, provide insights into their chemical behavior and potential applications. For instance, research on the non-linear optical properties of phthalocyanines substituted with 4-tert-butylphenoxy groups suggests that the electronic influence of the tert-butylphenoxy moiety can be significant.

Identification of Unexplored Synthetic Pathways and Reactivity

The most probable and established method for synthesizing this compound is the Williamson ether synthesis . masterorganicchemistry.comchem-station.comwikipedia.org This reaction involves the deprotonation of 3-tert-butylphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. researchgate.net

Table 1: Plausible Williamson Ether Synthesis for this compound

Reactant 1Reactant 2BaseSolventProduct
3-tert-ButylphenolChloroacetonitrileSodium Hydride (NaH)Dimethylformamide (DMF)This compound
3-tert-ButylphenolBromoacetonitrilePotassium Carbonate (K2CO3)AcetoneThis compound

The reactivity of this compound remains largely unexplored. However, based on its functional groups, several reaction pathways can be predicted:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (3-tert-butylphenoxy)acetic acid or its corresponding amide. researchgate.net This opens pathways to a variety of carboxylic acid derivatives.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, 2-(3-tert-butylphenoxy)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH4). This amine could serve as a building block for more complex molecules.

Cycloaddition Reactions: The nitrile group can potentially participate in [3+2] cycloaddition reactions with azides or other 1,3-dipoles to form heterocyclic compounds like tetrazoles. uchicago.edursc.org

Electrophilic Aromatic Substitution: The aromatic ring, activated by the ether oxygen, could undergo electrophilic substitution reactions. The directing effects of the ether and the bulky tert-butyl group would influence the regioselectivity of such reactions.

Opportunities for Novel Material Applications

The structural features of this compound suggest its potential as a precursor for novel materials.

Liquid Crystals: The rigid aromatic core combined with the flexible ether linkage and a polar nitrile group are common features in molecules that exhibit liquid crystalline properties. wikipedia.orgnih.gov By modifying the structure, for example, by introducing other substituents or extending the molecular length, it may be possible to design new liquid crystalline materials.

Polymers: The nitrile group can be polymerized under certain conditions, although this is less common for aryloxyacetonitriles compared to simple nitriles like acrylonitrile. More plausibly, the molecule could be functionalized to introduce polymerizable groups, allowing its incorporation into polymers to impart specific properties such as thermal stability or altered refractive index.

Advancements in Characterization and Computational Modeling

The characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), and the methylene (B1212753) protons of the acetonitrile (B52724) group (singlet, ~4.7 ppm).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons (including the ether-linked carbon), the methylene carbon, and the nitrile carbon.
IR Spectroscopy A characteristic strong absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹, C-O-C stretching vibrations for the ether linkage, and bands corresponding to aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C12H15NO).

Computational modeling , particularly using Density Functional Theory (DFT), could provide significant insights into the properties of this compound. DFT calculations can be employed to:

Predict its three-dimensional structure and conformational preferences.

Calculate its electronic properties, such as the dipole moment and molecular orbital energies, which can help in understanding its reactivity.

Simulate its vibrational (IR) and NMR spectra to aid in experimental characterization.

Explore its potential for non-linear optical applications by calculating hyperpolarizabilities.

Outlook for Synergistic Experimental and Theoretical Research

The field of this compound research is nascent, offering a fertile ground for synergistic experimental and theoretical investigations. Future research should prioritize the following:

Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound are paramount to provide a solid foundation for further studies.

Systematic Reactivity Studies: A systematic investigation of the reactivity of the nitrile and the aromatic ring would unveil its potential as a versatile building block in organic synthesis.

Exploration of Material Properties: Experimental work to explore its potential as a liquid crystal or as a monomer for polymerization, guided by computational predictions, could lead to the discovery of new functional materials.

In-depth Computational Analysis: Comprehensive DFT studies could not only predict the properties of the molecule but also elucidate the mechanisms of its potential reactions, thereby guiding experimental design.

By combining the predictive power of computational chemistry with targeted experimental work, the full potential of this compound can be unlocked, paving the way for new discoveries in both fundamental and applied chemistry.

Q & A

Q. What are the standard synthetic routes for preparing (3-tert-Butylphenoxy)acetonitrile, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-tert-butylphenol and a cyanide source (e.g., chloroacetonitrile) under basic conditions. For example, a refluxing mixture of 3-tert-butylphenol, chloroacetonitrile, and potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Structural confirmation requires 1^1H/13^13C NMR and FT-IR to validate the phenoxy linkage and nitrile group .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust pH to 7.5 with triethylamine and acetic acid to enhance peak resolution .
  • GC-FID : Optimize using a factorial design (e.g., two-level full factorial) to balance retention time and resolution. Central composite designs can assess robustness by varying column temperature and flow rate .
  • Spectroscopy : Confirm molecular structure via 1^1H NMR (δ 1.3 ppm for tert-butyl protons, δ 4.6 ppm for -OCH2CN) and FT-IR (C≡N stretch at ~2250 cm1^{-1}) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Fire Hazards : Store in sealed containers away from ignition sources. Use CO2_2 or alcohol-resistant foam for fires, as water may spread flames. Decomposition above 524°C releases toxic HCN and NOx_x; cool containers with water jets .
  • Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to prevent inhalation of vapors (TLV: 20 ppm). Emergency protocols include immediate skin/eye washing with water and medical consultation for cyanide exposure symptoms .

Advanced Research Questions

Q. How can multivariate experimental designs optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Apply a two-level full factorial design to evaluate factors like temperature (70–110°C), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hours). Use central composite designs to model nonlinear relationships and identify optimal yields. Statistical tools (ANOVA, Pareto charts) prioritize significant factors (e.g., solvent choice contributes 65% to yield variance). Response surface methodology (RSM) refines conditions for scalability .

Q. How should researchers address contradictions in reported solubility or stability data for this compound under varying conditions?

  • Methodological Answer :
  • Solubility Contradictions : Use phase diagrams to map acetonitrile/water miscibility. For phase separation, add salts (e.g., K2_2CO3_3) or adjust temperature (283–333 K). Validate via cloud-point titration and compare with IUPAC-NIST solubility databases .
  • Stability Discrepancies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid) using LC-MS/MS. Adjust storage to inert atmospheres if oxidative instability is observed .

Q. What methodologies enable the detection of trace impurities or degradation products in this compound using advanced chromatographic techniques?

  • Methodological Answer :
  • LC-MS/MS : Employ a QbD approach with a C18 column (30°C, 0.84 mL/min flow rate) and 72% acetonitrile in mobile phase. Use charged aerosol detection (CAD) for non-UV-active impurities. Validate limits of detection (LOD < 0.1%) via signal-to-noise ratios .
  • GC×GC-TOFMS : For volatile by-products, apply thermal desorption and twin-column setups (non-polar/mid-polar phases). Multivariate analysis (PCA) distinguishes impurities from matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.